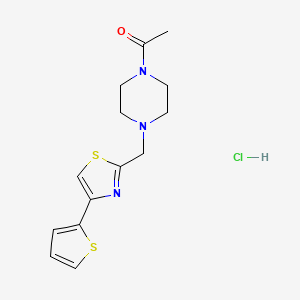

1-(4-((4-(Thiophen-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)ethanone hydrochloride

Description

This compound features a piperazine core linked to a thiazole ring substituted with a thiophene group, followed by an ethanone moiety. The hydrochloride salt enhances solubility in polar solvents.

Properties

IUPAC Name |

1-[4-[(4-thiophen-2-yl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]ethanone;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3OS2.ClH/c1-11(18)17-6-4-16(5-7-17)9-14-15-12(10-20-14)13-3-2-8-19-13;/h2-3,8,10H,4-7,9H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAMJHAILQKBNRJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCN(CC1)CC2=NC(=CS2)C3=CC=CS3.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18ClN3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-((4-(Thiophen-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)ethanone hydrochloride typically involves multiple steps, starting with the construction of the thiophene and thiazole rings. One common approach is the cyclization of thiophene-2-carbohydrazide with haloaryl isothiocyanates, followed by subsequent reactions to introduce the piperazine and acetyl groups.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to ensure efficient production. Large-scale synthesis also requires stringent quality control measures to maintain consistency and safety.

Chemical Reactions Analysis

Reactivity of Functional Groups

The compound's reactivity arises from four key components:

- Thiazole ring : Participates in electrophilic substitution and coordination reactions .

- Piperazine moiety : Undergoes alkylation, acylation, and nucleophilic substitution .

- Thiophene group : Engages in electrophilic aromatic substitution and π-π stacking interactions .

- Ethanone hydrochloride : Reacts via nucleophilic addition and condensation reactions .

Nucleophilic Substitution Reactions

The piperazine nitrogen atoms and thiazole sulfur atom act as nucleophilic centers:

Condensation Reactions

The ethanone group undergoes condensation with amines to form Schiff bases:

Example Reaction :

1-(4-((4-(Thiophen-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)ethanone + 2-aminothiophenol

→ Imine product (λₘₐₓ = 290 nm in UV-Vis) .

Conditions :

Electrophilic Aromatic Substitution

The thiophene and thiazole rings react with electrophiles:

| Electrophile | Position | Product | Catalyst |

|---|---|---|---|

| HNO₃/H₂SO₄ | Thiophene C5 | 5-Nitrothiophene derivative | H₂SO₄ (conc.) . |

| Br₂/FeBr₃ | Thiazole C5 | 5-Bromothiazole analog | FeBr₃ (10 mol%). |

Coordination Chemistry

The compound forms complexes with transition metals via thiazole-N and piperazine-N donors:

Example : Reaction with CuCl₂ in methanol yields a square-planar complex (λₘₐₓ = 680 nm, ε = 1,200 M⁻¹cm⁻¹) .

Stoichiometry :

Acid-Base Reactions

The hydrochloride salt undergoes pH-dependent equilibria:

Protonation States :

- pH < 3 : Piperazine fully protonated (pKa₁ = 4.5; pKa₂ = 9.7).

- pH 5–7 : Monoprotonated form dominates.

- pH > 10 : Free base precipitates.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology: In biological research, 1-(4-((4-(Thiophen-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)ethanone hydrochloride has shown promise as a potential therapeutic agent. Its interactions with various biological targets can be studied to develop new drugs for treating diseases.

Medicine: The compound's potential medicinal applications include its use as an anti-inflammatory, antioxidant, or antimicrobial agent. Research is ongoing to explore its efficacy in treating various health conditions.

Industry: In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism by which 1-(4-((4-(Thiophen-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)ethanone hydrochloride exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Structural Analogues with Piperazine-Ethanone-Thiazole Scaffolds

Compound 22 (MK47)

- Structure: 2-(4-(4-(Trifluoromethyl)phenyl)piperazin-1-yl)ethanone with a thiophen-2-yl group.

- Synthesis : Synthesized via HOBt/TBTU coupling (82% yield) .

- Key Differences : Replaces the thiazole-methyl group in the target compound with a trifluoromethylphenyl group. The trifluoromethyl group increases lipophilicity and metabolic stability.

- Activity : Likely targets enzymes like CYP51 due to structural similarity to pyridine-based inhibitors .

1-(4-Methylpiperazin-1-yl)-2-(3-phenyladamantan-1-yl)ethanone Hydrochloride

- Structure : Adamantane-phenyl group replaces the thiophene-thiazole moiety.

2-(4-Methylthiazol-2-yl)-1-(piperazin-1-yl)ethanone Dihydrochloride

- Structure : Methyl-substituted thiazole instead of thiophene-thiazole.

- Impact : Methylation may improve membrane permeability but reduce π-π stacking interactions .

Urea-Linked Piperazine-Thiazole Derivatives (–2)

| Compound | Substituents | Yield (%) | Melting Point (°C) | ESI-MS ([M+H]⁺) |

|---|---|---|---|---|

| 1g | 3-(Trifluoromethyl)phenyl urea | 78.4 | 205–207 | 638.1 |

| 11k | 4-Chloro-3-(trifluoromethyl)phenyl | 88.0 | N/A | 568.2 |

| 11m | 3,5-Di(trifluoromethyl)phenyl | 84.7 | N/A | 602.2 |

- Key Differences: Urea linkages introduce hydrogen-bonding capacity, enhancing solubility and target affinity compared to the ethanone-based target compound. However, urea derivatives often exhibit higher melting points (e.g., 205–207°C for 1g) due to stronger intermolecular forces .

Piperazine Derivatives with Varied Substituents

1-Chloro-2-(4-phenylpiperazin-1-yl)ethanone

- Structure : Chloro substituent instead of thiophene-thiazole.

- Reactivity : Chlorine acts as a leaving group, enabling nucleophilic substitutions for further derivatization .

1-(Benzo[d]thiazol-2-yl)-4-(4-chlorophenyl)piperazin-1-yl)butan-1-one Hydrochloride

- Structure: Benzothiazole and butanone chain replace thiophene-thiazole-ethanone.

- Synthesis : Reflux with K₂CO₃ in CH₃CN, purified via flash chromatography .

Biological Activity

1-(4-((4-(Thiophen-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)ethanone hydrochloride is a complex organic compound with significant potential in medicinal chemistry. The compound incorporates multiple structural elements, including a thiophene ring, a thiazole moiety, and a piperazine group, which contribute to its biological activity. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₈H₁₈ClN₃OS, with a molecular weight of approximately 367.87 g/mol. The unique integration of heterocyclic structures is believed to enhance its biological efficacy.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₈ClN₃OS |

| Molecular Weight | 367.87 g/mol |

| Solubility | Soluble in DMSO |

| Melting Point | Not determined |

Anticancer Activity

Preliminary studies indicate that this compound exhibits activity against various cancer cell lines. It has been shown to induce apoptosis and inhibit cell proliferation through several signaling pathways. For instance, the compound may modulate pathways involving caspases and Bcl-2 family proteins, which are critical in regulating apoptosis.

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against a range of pathogens. In vitro studies have reported minimum inhibitory concentration (MIC) values indicating effective inhibition of bacterial growth. For example, derivatives containing similar structural motifs have shown significant activity against multi-drug resistant (MDR) strains of bacteria such as Staphylococcus aureus and Escherichia coli .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets:

- Receptor Binding : The piperazine moiety enhances binding affinity to various receptors.

- Enzyme Inhibition : The thiazole and thiophene rings may inhibit enzymes involved in critical metabolic pathways.

- Signal Transduction Modulation : The compound can influence signaling cascades that regulate cell survival and proliferation.

Case Studies

Several case studies have explored the biological activities of compounds structurally similar to this compound:

- Thiazole Derivatives : A study examined thiazole-bearing compounds for their anticancer properties, revealing that certain derivatives showed promising results against various cancer cell lines .

- Piperazine Analogues : Research on piperazine derivatives indicated their potential as dual inhibitors for DNA gyrase and dihydrofolate reductase (DHFR), suggesting a broad spectrum of activity against pathogenic bacteria .

- Thiophene Compounds : Compounds containing thiophene rings have been documented for their antiviral activities, further supporting the therapeutic potential of heterocyclic compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.